molecular formula C13H18N2O B14230085 2-(2,2-dimethylpropyl)-6-methoxy-1H-benzimidazole CAS No. 824427-58-9

2-(2,2-dimethylpropyl)-6-methoxy-1H-benzimidazole

Cat. No.: B14230085
CAS No.: 824427-58-9
M. Wt: 218.29 g/mol
InChI Key: CPDLWNVGVNVBLL-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropyl)-6-methoxy-1H-benzimidazole is an organic compound with a complex structure that includes a benzimidazole core substituted with a 2,2-dimethylpropyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethylpropyl)-6-methoxy-1H-benzimidazole typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 6-methoxy-1H-benzimidazole with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropyl)-6-methoxy-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the benzimidazole ring can produce a dihydrobenzimidazole compound .

Mechanism of Action

The mechanism of action of 2-(2,2-dimethylpropyl)-6-methoxy-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dimethylpropyl)-6-methoxy-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its combination of a bulky 2,2-dimethylpropyl group and a methoxy group makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

824427-58-9

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)-6-methoxy-1H-benzimidazole

InChI

InChI=1S/C13H18N2O/c1-13(2,3)8-12-14-10-6-5-9(16-4)7-11(10)15-12/h5-7H,8H2,1-4H3,(H,14,15)

InChI Key

CPDLWNVGVNVBLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NC2=C(N1)C=C(C=C2)OC

Origin of Product

United States

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